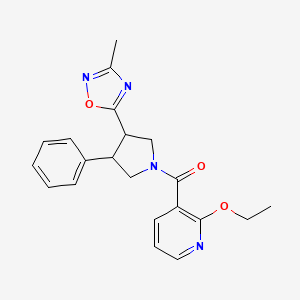

(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

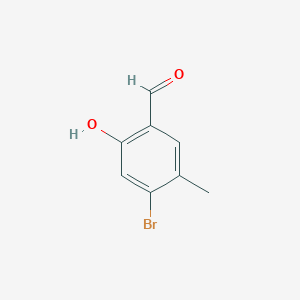

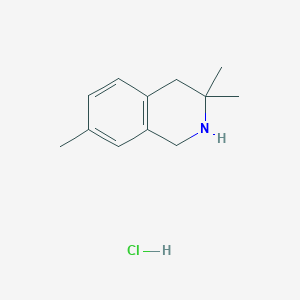

“(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyridine ring, an oxadiazole ring, and a pyrrolidine ring. These types of compounds are often studied for their potential biological activities .

科学的研究の応用

Role in Crystal Packing and Non-covalent Interactions

A study on the crystal packing of 1,2,4-oxadiazole derivatives, which share structural similarities with the compound , highlighted the significance of non-covalent interactions in their supramolecular architectures. These compounds, characterized using single crystal X-ray diffraction, revealed the stabilization of molecular conformations through lone pair (lp)-π interactions and halogen bonds. This research provides insights into how such interactions contribute to the overall stability of the crystal lattice, which could be relevant for understanding the behavior of (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone in solid-state forms (Sharma et al., 2019).

Insights into Anticancer Activities

Another study on naphthyridine derivatives, which are structurally related to the compound in focus, demonstrated their potential in cancer therapy. Specifically, a novel compound was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mode of action, mediated through the regulation of death receptors and scaffold proteins, underscores the therapeutic potential of similar compounds in treating melanoma (Kong et al., 2018).

Antimicrobial Applications

Research on 8-ethoxycoumarin derivatives, which share a functional group with the compound , explored their antimicrobial activities. The synthesis of new derivatives and their subsequent evaluation against various microbial strains revealed significant antimicrobial properties. This suggests that (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone might also possess antimicrobial capabilities, warranting further investigation (Mohamed et al., 2012).

Potential in Drug Development

A study on benzofuran derivatives, which are structurally related, identified compounds with potent anti-tumor properties. These findings highlight the potential of such compounds, including (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone, in the development of new anticancer drugs. The research emphasizes the importance of structural modifications in enhancing biological activity and therapeutic efficacy (Hayakawa et al., 2004).

作用機序

特性

IUPAC Name |

(2-ethoxypyridin-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-3-27-19-16(10-7-11-22-19)21(26)25-12-17(15-8-5-4-6-9-15)18(13-25)20-23-14(2)24-28-20/h4-11,17-18H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJPFTQNRAGYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)

![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)